2-(Methyldisulfanyl)ethan-1-amine hydrochloride 2-(Methyldisulfanyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 131027-12-8
VCID: VC2880433
InChI: InChI=1S/C3H9NS2.ClH/c1-5-6-3-2-4;/h2-4H2,1H3;1H
SMILES: CSSCCN.Cl
Molecular Formula: C3H10ClNS2
Molecular Weight: 159.7 g/mol

2-(Methyldisulfanyl)ethan-1-amine hydrochloride

CAS No.: 131027-12-8

Cat. No.: VC2880433

Molecular Formula: C3H10ClNS2

Molecular Weight: 159.7 g/mol

* For research use only. Not for human or veterinary use.

2-(Methyldisulfanyl)ethan-1-amine hydrochloride - 131027-12-8

Specification

CAS No. 131027-12-8
Molecular Formula C3H10ClNS2
Molecular Weight 159.7 g/mol
IUPAC Name 2-(methyldisulfanyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C3H9NS2.ClH/c1-5-6-3-2-4;/h2-4H2,1H3;1H
Standard InChI Key XPSDIJICFDWRBV-UHFFFAOYSA-N
SMILES CSSCCN.Cl
Canonical SMILES CSSCCN.Cl

Introduction

Structural and Chemical Properties

Basic Identification

2-(Methyldisulfanyl)ethan-1-amine hydrochloride features a methyldisulfanyl group attached to an ethylamine backbone, with the amine group protonated and paired with a chloride counterion. This salt formation significantly enhances the compound's water solubility compared to its free base counterpart.

Table 1 provides a comprehensive overview of the compound's key identification parameters and physicochemical properties:

PropertyValueReference
CAS Number131027-12-8
Molecular FormulaC3H10ClNS2
Molecular Weight159.7 g/mol
IUPAC Name2-(methyldisulfanyl)ethanamine;hydrochloride
Physical FormPowder
Purity (Commercial)95%
Storage RecommendationCool, dry place at room temperature

Structural Identifiers

The compound can be represented through several standardized chemical notation systems, which facilitate its identification and database retrieval:

Identifier TypeValueReference
SMILES NotationCSSCCN.Cl
InChIInChI=1S/C3H9NS2.ClH/c1-5-6-3-2-4;/h2-4H2,1H3;1H
InChIKeyXPSDIJICFDWRBV-UHFFFAOYSA-N

Mass Spectrometry Characteristics

The predicted collision cross-section (CCS) data for various adducts of the parent compound (2-(Methyldisulfanyl)ethan-1-amine) provides valuable information for mass spectrometry analysis, as detailed in Table 2:

Adductm/zPredicted CCS (Ų)Reference
[M+H]+124.02492121.3
[M+Na]+146.00686130.3
[M+NH4]+141.05146130.9
[M+K]+161.98080121.2
[M-H]-122.01036122.5
[M+Na-2H]-143.99231124.3
[M]+123.01709123.7
[M]-123.01819123.7

Synthesis and Preparation Methods

Synthetic Considerations

When synthesizing this compound, several key factors require careful attention:

  • The disulfide bond formation represents a critical step that demands precise control of oxidation conditions to prevent over-oxidation to sulfoxide or sulfone derivatives

  • Purification procedures must be optimized to achieve the high purity levels (≥95%) typically required for research applications

  • Scale-up considerations become significant when producing larger quantities, particularly regarding heat management during the exothermic salt formation reaction

Applications and Research Significance

Biochemical Research Applications

In biochemical investigations, 2-(Methyldisulfanyl)ethan-1-amine hydrochloride may serve various functions:

  • As a probe for studying disulfide exchange reactions in biological systems

  • For investigating the role of small molecule disulfides in cellular redox homeostasis

  • As a tool for protein modification, particularly for studies involving cysteine residues and their reactivity

Comparative Analysis with Related Compounds

Understanding the relationship between 2-(Methyldisulfanyl)ethan-1-amine hydrochloride and structurally similar compounds provides valuable context for its potential applications:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceReference
2-(Methyldisulfanyl)ethan-1-amine hydrochloride131027-12-8C3H10ClNS2159.7Reference compound
2-(Methyldisulfanyl)ethan-1-amine (free base)82235-84-5C3H9NS2123.25Lacks HCl salt
2-[(2-Aminoethyl)disulfanyl]ethan-1-amine hydrochloride (Cystamine hydrochloride)1072-22-6C4H14Cl2N2S2188.7Contains two amino groups
2-(methylsulfonyl)ethan-1-amine hydrochloride104458-24-4C3H10ClNO2S159.64Contains sulfonyl group (higher oxidation state)

The closely related compound cystamine hydrochloride has been studied as a radiation-protective agent that interferes with sulfhydryl enzymes and may protect against carbon tetrachloride liver damage . This suggests potential directions for research into the biological activities of 2-(Methyldisulfanyl)ethan-1-amine hydrochloride.

ClassificationCategoryHazard StatementReference
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

The compound is associated with the GHS07 pictogram and the signal word "Warning" .

First Aid Measures

In case of exposure, the following first aid measures are recommended:

  • If swallowed: Call a poison center or seek medical attention if feeling unwell; rinse mouth

  • If on skin: Wash with plenty of soap and water; remove contaminated clothing and wash before reuse

  • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing

  • If in eyes: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing

SupplierCatalog/Product CodePurityFormatReference
EnamineEN300-20563695%Powder
AK Scientific1343EA95%Not specified
Vulcan ChemVC2880433Not specifiedResearch grade

Future Research Directions

Based on the structural features and known properties of 2-(Methyldisulfanyl)ethan-1-amine hydrochloride, several promising research directions can be identified:

Medicinal Chemistry Investigations

The disulfide functionality presents opportunities for medicinal chemistry research, particularly in:

  • Development of redox-sensitive drug delivery systems that exploit the cleavable nature of the disulfide bond under specific physiological conditions

  • Investigation of structure-activity relationships in series of disulfide-containing compounds to identify optimal biological activity profiles

  • Exploration of its potential as a building block for compounds designed to modulate cellular redox states in disease contexts

Synthetic Methodology Development

Opportunities exist for advancing synthetic approaches to this and related compounds:

  • Development of more efficient and selective methods for disulfide bond formation

  • Exploration of green chemistry approaches to reduce environmental impact during synthesis

  • Investigation of novel catalytic systems to facilitate selective functionalization of the amino group while preserving the disulfide bond

Analytical Method Development

The compound could serve as a useful model for developing analytical methodologies:

  • Mass spectrometry method development for sensitive detection of disulfide-containing compounds

  • Stability testing protocols under various environmental conditions

  • Development of chromatographic methods for separation of disulfide compounds and their potential degradation products

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